N-(2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}ethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-{2-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE: is a complex organic compound characterized by the presence of a benzodioxole moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Final Compound: The final step involves the condensation of the intermediate with an appropriate amine under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-{2-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as histone deacetylases (HDACs), which play a role in regulating gene expression and are implicated in cancer.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-{2-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of a benzodioxole moiety and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C17H18N2O4S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylmethylideneamino)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H18N2O4S/c1-13-2-5-15(6-3-13)24(20,21)19-9-8-18-11-14-4-7-16-17(10-14)23-12-22-16/h2-7,10-11,19H,8-9,12H2,1H3 |
InChI Key |
HSBBMRSMTSZOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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